Coronarin A
Overview
Description
Coronarin A is a natural compound isolated from the rhizomes of Hedychium gardnerianum . It has been found to exhibit good growth inhibition activities on HUVEC proliferation .
Synthesis Analysis
Coronarin A has been synthesized from sclareolide and exhibits good growth inhibition activities on HUVEC proliferation . Another study showed that Coronarin A was synthesized from (+)-trans coronarin E .
Molecular Structure Analysis
The molecular formula of Coronarin A is C20H28O2 . The absolute structure of Coronarin A was determined to be 5S, 7R, 9R, 10S configurations .
Chemical Reactions Analysis
Coronarin A has been found to stimulate glycogen synthesis and suppress gluconeogenesis in rat primary hepatocytes . The synthesis of Coronarin A from (+)-trans coronarin E was achieved .
Physical And Chemical Properties Analysis
Coronarin A has a molecular weight of 300.4 g/mol . It has a XLogP3-AA value of 4.9, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .
Scientific Research Applications
Anticancer Properties
Coronarin A, derived from Hedychium coronarium, has shown promising results in cancer research. Studies have found that Coronarin D, a related compound, induces apoptotic cell death in various cancer cell lines, such as human hepatocellular carcinoma (HCC) cells. This process involves the loss of mitochondrial membrane potential and the activation of several caspases, suggesting its potential as an anticancer agent (Lin et al., 2018). Similar effects have been observed in glioblastoma and osteosarcoma cells, where Coronarin D not only suppresses cell viability but also induces cell cycle arrest (Franco et al., 2019), (Hsu et al., 2018).
Antimicrobial Activity
Research on Coronarin D, closely related to Coronarin A, demonstrates significant antimicrobial activity. It has been found to be active against Gram-positive bacteria and exhibits synergistic potential when combined with classical antibiotics, enhancing their effectiveness (Reuk-ngam et al., 2014). Additionally, Coronarin D has shown antifungal activity against Candida albicans, providing a potential new avenue for treating fungal infections (Kaomongkolgit et al., 2012).
Inflammatory and Immune Modulation
Coronarin D's ability to inhibit the nuclear factor-κB (NF-κB) pathway, a key mediator in inflammation, apoptosis, and osteoclastogenesis, suggests a broader role in inflammatory diseases and immune modulation. This inhibition leads to the suppression of gene products involved in cell survival, proliferation, invasion, and angiogenesis (Kunnumakkara et al., 2008). Furthermore, compounds from Hedychium coronarium, including Coronarin D, have shown significant inhibitory effects on pro-inflammatory cytokines production (Kiem et al., 2011).
Synthesis and Analysis
Studies have focused on the synthesis of Coronarin A and its congeners, highlighting its potential for therapeutic applications. Methods have been developed for synthesizing Coronarin A from sclareolide, showcasing its inhibitory effects on HUVEC proliferation (Oh et al., 2003). Additionally, analytical methods like HPTLC have been developed for the estimation of Coronarin D in Hedychium coronarium rhizomes, an important step for standardizing phytotherapeutics (Ray et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,4R,4aS,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17-,18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCBUXSXDFNUAG-UDMCIFMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C(=C)C2C=CC3=COC=C3)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1C[C@@H](C(=C)[C@@H]2/C=C/C3=COC=C3)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coronarin A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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